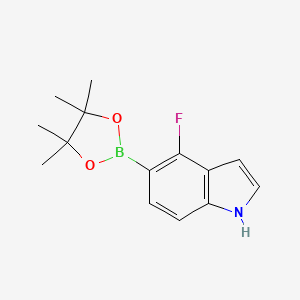

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

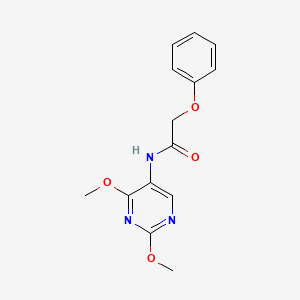

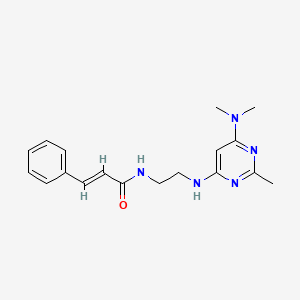

The compound “4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a boronic ester with a fluorine atom and an indole group. Boronic esters are often used in organic synthesis, particularly in Suzuki coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are typically synthesized through a substitution reaction .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine”, has been analyzed . The structure was confirmed by various spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

Boronic esters, such as this compound, are often used in Suzuki coupling reactions .

Physical and Chemical Properties Analysis

The molecular weight of a similar compound, “4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine”, is 238.07 g/mol .

Scientific Research Applications

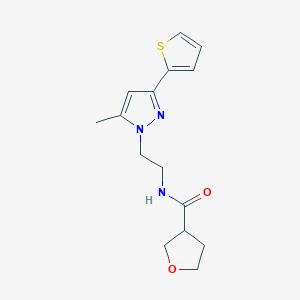

Synthesis and Characterization

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a precursor for various synthetic pathways, particularly in the development of complex organic molecules. For example, Huang et al. (2021) demonstrated its use in the synthesis of boric acid ester intermediates, showcasing its role in creating compounds with potential applications in material science and pharmaceuticals Huang et al., 2021. Similarly, Yao Cheng (2012) explored its application in synthesizing AM-694, highlighting its potential in medicinal chemistry Yao Cheng, 2012.

Molecular Structure Analysis

The compound has also been studied for its structural properties, including crystallography and conformational analysis. Huang et al. (2021) provided an in-depth examination of its molecular structure through crystallographic analysis and density functional theory (DFT) calculations, offering insights into the physicochemical properties of such compounds Huang et al., 2021.

Application in Fluorescence Studies

In addition to its use in synthetic chemistry, this compound has applications in developing fluorescent probes for biological imaging. Tian et al. (2017) developed a near-infrared fluorescence off-on probe for detecting benzoyl peroxide in samples and living cells, leveraging the unique properties of the compound for bio-imaging purposes Tian et al., 2017.

Photoluminescence and Electrical Conductivity

The compound also finds applications in the development of materials with specific optical and electrical properties. For instance, Ranger et al. (1997) explored the synthesis and characterization of well-defined poly(2,7-fluorene) derivatives, showcasing the role of similar compounds in creating materials for blue-light-emitting devices Ranger et al., 1997.

Mechanism of Action

Fluorinated Compounds

The presence of a fluorine atom in the compound could potentially enhance its biological activity. Fluorine is a small atom with a high electronegativity, which can form stable bonds with carbon. This can improve the metabolic stability of the compound, potentially enhancing its bioavailability and half-life .

Indoles

The indole moiety is a common structure found in many biologically active compounds, including neurotransmitters like serotonin and melatonin. Indole derivatives can interact with various biological targets and have diverse biological activities .

Boronic Acids and Esters

The tetramethyl-1,3,2-dioxaborolane group is a boronic ester. Boronic acids and their derivatives are important in organic chemistry and medicinal chemistry. They are used in various types of coupling reactions, such as Suzuki reactions .

Properties

IUPAC Name |

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(12(10)16)7-8-17-11/h5-8,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHTYXFUXRZYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)

![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)

![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)